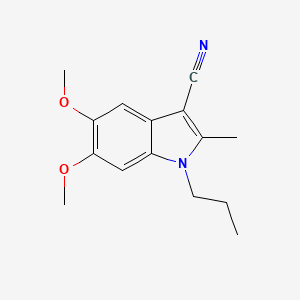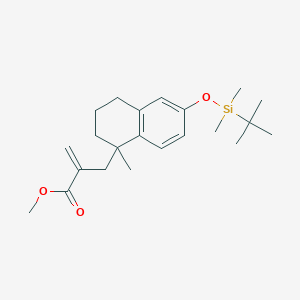
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate typically involves multiple steps. One common route includes the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group.
Substitution: Nucleophilic substitution reactions can occur at the ester or silyl ether sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate involves the reactivity of the TBDMS protecting group. The TBDMS group can be selectively cleaved under mild acidic or basic conditions, revealing the hydroxyl group for further functionalization . This selective deprotection is crucial for the stepwise synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-O-(tert-butyldimethylsilyl)-α-D-mannopyranoside: Another compound featuring the TBDMS protecting group.
tert-Butyldimethylsilyloxyacetaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the acrylate moiety. This combination allows for versatile applications in organic synthesis and research .
Eigenschaften
Molekularformel |
C22H34O3Si |
|---|---|
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
methyl 2-[[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]methyl]prop-2-enoate |
InChI |
InChI=1S/C22H34O3Si/c1-16(20(23)24-6)15-22(5)13-9-10-17-14-18(11-12-19(17)22)25-26(7,8)21(2,3)4/h11-12,14H,1,9-10,13,15H2,2-8H3 |
InChI-Schlüssel |
AZDQWSJJLCYHAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)

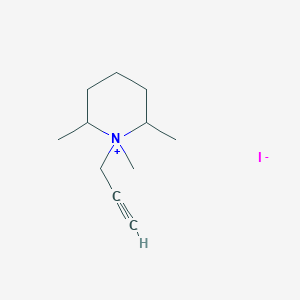
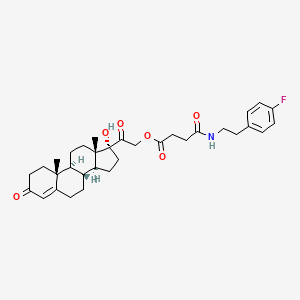
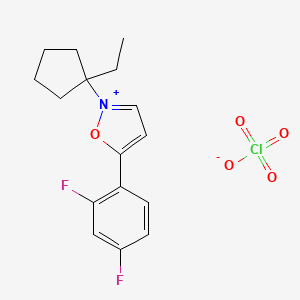
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
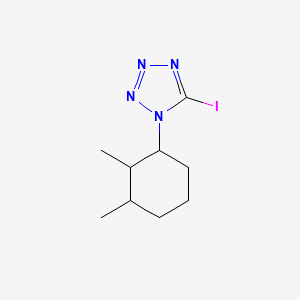


![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
